molecular formula C11H15NO2S B13159432 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13159432
M. Wt: 225.31 g/mol
InChI Key: HDJDICRHCZNAMZ-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde as a starting material, which undergoes a reaction with 3-hydroxy-3-methylpiperidine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high specificity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler analog without the piperidine substitution.

    3-Hydroxy-3-methylpiperidine: The piperidine derivative without the thiophene ring.

    Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde.

Uniqueness

5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperidine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(3-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(14)5-2-6-12(8-11)10-4-3-9(7-13)15-10/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

HDJDICRHCZNAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

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